molecular formula C12H16ClNO B2641752 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride CAS No. 2287283-41-2

6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride

Cat. No. B2641752
CAS RN: 2287283-41-2
M. Wt: 225.72
InChI Key: QLDDEMVEMCHHAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results. For detailed synthesis procedures, it’s recommended to refer to specialized chemical databases or literature.


Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are partially available. It is a powder with a molecular weight of 225.72 . The InChI key is QLDDEMVEMCHHAJ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activity Testing

  • The synthesis of spiro compounds, including those similar to "6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride," has been pursued to test their biological activities. For instance, compounds such as spiro [4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] have been synthesized through cyclization processes and tested for their potential biological activities, including anti-cholinesterase activity (T. Yashiro, Kyoko Yamada, H. Shirai, 1975; H. Shirai, T. Yashiro, Takashi Sato, 1969).

Structural Analysis and X-ray Diffraction Data

  • X-ray powder diffraction data have been provided for N-substituted tetrahydroquinolines, offering insights into the structural aspects of these compounds. This analysis aids in understanding the molecular structure and potential applications of compounds with a spiro[cyclohexane-1′,2(1H)quinoline] framework (J. Henao, A. Palma, V. Kouznetsov, J. M. Delgado, 1999).

Chemical Reactions and Mechanisms

  • Studies have also delved into the chemical reactions and mechanisms involving spiro compounds, such as the rearrangement of isoxazoline-5-spiro derivatives to produce various bicyclic compounds through sequential rearrangement-annulation processes. These reactions demonstrate the versatility of spiro compounds in synthetic chemistry (A. Goti, A. Brandi, G. Danza, A. Guarna, D. Donati, F. Sarlo, 1989).

Mechanism of Action

The mechanism of action of this compound is not available in the search results.

Safety and Hazards

This compound has some safety and hazard information available. It has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-14-11-3-2-9-8-13-12(4-5-12)7-10(9)6-11;/h2-3,6,13H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDDEMVEMCHHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC3(C2)CC3)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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